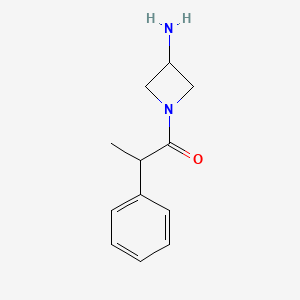

1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one

Description

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9(10-5-3-2-4-6-10)12(15)14-7-11(13)8-14/h2-6,9,11H,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORHCOUHXKJEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one typically involves:

- Formation of the azetidine ring (a four-membered nitrogen-containing heterocycle).

- Introduction of the amino substituent at the 3-position of the azetidine ring.

- Attachment of the 2-phenylpropan-1-one side chain to the nitrogen atom of the azetidine.

The synthetic routes often start from readily available precursors such as acetophenone derivatives and amines, proceeding through condensation, ring closure, and reduction steps.

Azetidine Ring Formation and Amino Substitution

The azetidine ring can be synthesized via several methods, including:

- Cyclization of amino alcohols or amino halides: Intramolecular nucleophilic substitution reactions where an amino group attacks a suitable leaving group to form the four-membered ring.

- [2+2] Cycloaddition reactions: Less common but possible routes involve cycloaddition of imines with alkenes or other dipolarophiles.

- Reductive amination and ring closure: Starting from amino ketones or amino aldehydes, reductive amination followed by intramolecular cyclization can yield azetidines.

A relevant study on azetidine synthesis by Feula (2013) highlights the medicinal chemistry applications and organocatalysis approaches for azetidine and pyrrolidine derivatives, emphasizing the importance of stereoselective methods and functional group tolerance in azetidine ring construction.

Preparation of the Phenylpropanone Side Chain

The 2-phenylpropan-1-one moiety is commonly introduced via:

- Claisen condensation: Acetophenone reacts with ethyl formate to form benzoylacetaldehyde sodium salt, which is a key intermediate.

- Condensation with amines: The benzoylacetaldehyde sodium salt condenses with amine hydrochlorides to form α,β-unsaturated ketones or amino ketones.

- Reduction of α,β-unsaturated ketones: Sodium borohydride in acetic acid is used to reduce the α,β-unsaturated ketone to the corresponding amino alcohol, which can be further transformed.

A patent describing a method for synthesizing related amino ketones (fluoxetine precursors) details the use of sodium borohydride reduction of 1-phenyl-3-methylamino-1-propen-1-one in acetic acid at temperatures ranging from 1 to 15 °C, followed by neutralization with sodium hydroxide and extraction with ethyl acetate. This method can be adapted for the synthesis of this compound by modifying the amine component to the azetidine derivative.

Detailed Stepwise Preparation Method

Based on the integration of the above strategies, a plausible preparation method for this compound is as follows:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Claisen condensation of acetophenone with ethyl formate | Acetophenone, ethyl formate, base (e.g., sodium ethoxide) | Forms benzoylacetaldehyde sodium salt intermediate |

| 2 | Condensation of benzoylacetaldehyde sodium salt with 3-aminoazetidine hydrochloride | 3-Aminoazetidine hydrochloride, solvent (e.g., ethanol), mild heating | Forms 1-phenyl-3-(3-aminoazetidin-1-yl)-1-propen-1-one intermediate |

| 3 | Reduction of α,β-unsaturated ketone to saturated ketone | Sodium borohydride, acetic acid, temperature 1–15 °C | Converts to this compound |

| 4 | Neutralization and extraction | Sodium hydroxide, ethyl acetate extraction | Isolates the product |

| 5 | Purification | Evaporation of solvent, recrystallization or chromatography | Obtains pure compound |

This sequence aligns with established protocols for similar amino ketones and azetidine derivatives.

Research Findings and Optimization Notes

- Temperature control: The reduction step with sodium borohydride is sensitive to temperature, optimally maintained between 1 and 15 °C to prevent side reactions and decomposition.

- Solvent choice: Glacial acetic acid is preferred in the reduction step for its ability to protonate intermediates and facilitate hydride transfer.

- Neutralization: Addition of sodium hydroxide after reduction neutralizes the acidic medium and precipitates the product for easier extraction.

- Extraction and purification: Ethyl acetate is effective for extracting the product from aqueous phases, followed by solvent evaporation to yield the final compound.

- Azetidine handling: The 3-aminoazetidine hydrochloride salt must be handled under conditions that prevent ring opening or polymerization, typically under mild temperatures and inert atmosphere if necessary.

Summary Table of Key Reagents and Conditions

| Reagent/Intermediate | Role | Typical Amounts | Conditions |

|---|---|---|---|

| Acetophenone | Starting ketone | Stoichiometric | Claisen condensation with ethyl formate |

| Ethyl formate | Formyl donor | Stoichiometric | Claisen condensation |

| Base (e.g., sodium ethoxide) | Catalyst/base | Catalytic | Claisen condensation |

| 3-Aminoazetidine hydrochloride | Nucleophile/amine source | Stoichiometric | Condensation with benzoylacetaldehyde salt |

| Sodium borohydride | Reducing agent | Excess (e.g., 5-6 equiv) | Reduction in acetic acid, 1-15 °C |

| Acetic acid | Solvent and proton donor | Excess | Reduction step |

| Sodium hydroxide | Neutralization | Excess | Post-reduction neutralization |

| Ethyl acetate | Extraction solvent | Sufficient volume | Product extraction |

Chemical Reactions Analysis

1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one undergoes various chemical reactions due to the presence of the azetidine ring and the amino group. Common reactions include:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group in the propanone mo

Biological Activity

Overview

1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one is a compound characterized by its unique azetidine ring structure and a phenyl group attached to a propanone moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, cytotoxic, and neuroprotective effects. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.

- Molecular Formula : C₁₂H₁₆N₂O

- Molecular Weight : 204.27 g/mol

- CAS Number : 1697648-67-1

Antimicrobial Activity

Recent studies have shown that derivatives of similar structures exhibit significant antibacterial and antifungal properties. For instance, compounds related to this compound have been evaluated for their effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values were compared to standard drugs like ciprofloxacin, demonstrating promising results.

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| 6g | E. coli | 15 |

| 6k | S. aureus | 20 |

| 6c | P. aeruginosa | 25 |

Cytotoxicity

The cytotoxic effects of related compounds have been investigated using human prostate cancer cells (PC-3). The cytotoxicity was observed within a range of 8.2 to 32.1 µM, indicating that these compounds may have potential as anticancer agents . The mechanism of action involves interaction with DNA topoisomerases, which are critical for DNA replication and repair.

Neuroprotective Effects

The compound has been associated with neuroprotective properties, particularly through its interaction with histamine receptors. Activation of the H3 receptor can lead to various cellular effects, including modulation of neurotransmitter release . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study synthesized several benzimidazol-1-yl-1-phenylpropanone derivatives and tested them against bacterial strains, revealing that specific substitutions significantly enhanced their antimicrobial activity .

- Cytotoxicity Assessment : In vitro tests on Mannich bases showed that certain derivatives exhibited notable cytotoxic effects on androgen-independent prostate cancer cells, indicating their potential as therapeutic agents .

- Neuroprotection in Ischemia Models : Compounds similar in structure to this compound were tested in preclinical models of brain ischemia, demonstrating protective effects on neuronal survival during hypoxic conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of 1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one exhibit significant antimicrobial properties. For instance, studies have synthesized various analogs that demonstrate potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These compounds were evaluated using the Minimum Inhibitory Concentration (MIC) method, showing promising results compared to standard antibiotics like ciprofloxacin .

2. Anticancer Research

The compound's structure suggests potential for use in anticancer therapies. Investigations into its derivatives have shown that they can inhibit cancer cell proliferation in vitro. The mechanism of action is believed to involve the modulation of specific signaling pathways that are crucial for cancer cell survival and growth.

3. Neurological Applications

There is emerging interest in the neuroprotective effects of this compound. Preliminary studies suggest that it may play a role in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .

Material Science Applications

1. Synthesis of Novel Materials

The unique structure of this compound allows it to be utilized as a building block in the synthesis of novel polymers and materials. Its application in creating functionalized polymers can lead to advancements in drug delivery systems and smart materials that respond to environmental stimuli.

Case Studies

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C₁₃H₁₆N₂O.

- Structural Motifs: Propan-1-one core. 3-Aminoazetidine moiety (enhances solubility and bioactivity).

Synthetic routes for such compounds often involve aminomethylation of ketones (e.g., coupling azetidine derivatives with substituted propanones) or reductive coupling methodologies, as seen in analogous systems .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs, their structural differences, and physicochemical properties:

Physicochemical and Spectral Comparisons

- Fluorophenyl analog (3c): Likely lower due to reduced hydrogen-bonding groups.

- Spectroscopy :

- ¹H-NMR : The target compound’s azetidine protons resonate at δ ~3.6–4.0 ppm, while phenyl protons appear at δ ~7.2–7.5 ppm. Piperazine-containing analogs show additional peaks for N–CH₂ groups (δ ~3.6–3.8) .

- HRMS : The piperazine-quinazoline derivative ([M+H]⁺: 458.1) contrasts with the target compound’s theoretical [M+H]⁺ of 217.13 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.